[1-Hexadecanoyloxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropan-2-yl] (Z)-octadec-9-enoate
Overview
Description
[1-Hexadecanoyloxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropan-2-yl] (Z)-octadec-9-enoate is an intricate ester compound often utilized in the study of lipid metabolism and bioactive molecules. The compound combines fatty acid residues in a structured form, making it a valuable subject in both research and industrial applications.
Preparation Methods
Synthetic routes and reaction conditions: The synthesis typically begins with the esterification of glycerol with hexadecanoic acid (palmitic acid), followed by the attachment of other unsaturated fatty acids like octadeca-9,12,15-trienoic acid (linolenic acid) and octadec-9-enoic acid (oleic acid) through a stepwise reaction process. Reaction conditions usually involve a catalyst such as sulfuric acid and controlled temperature settings. Industrial production methods: Industrial production often scales up the synthetic process using large-scale esterification reactors. The process emphasizes high purity of starting materials and precise temperature and catalyst control to ensure consistent product quality.
Chemical Reactions Analysis
Types of reactions it undergoes: The compound undergoes various reactions including hydrolysis, oxidation, and transesterification. Common reagents and conditions used in these reactions: Hydrolysis might involve using aqueous sodium hydroxide; oxidation typically utilizes oxidizing agents such as potassium permanganate or oxygen under specific conditions. Transesterification requires methanol and a basic catalyst like sodium methoxide. Major products formed from these reactions: Hydrolysis yields free fatty acids and glycerol. Oxidation can result in epoxides and hydroxylated derivatives. Transesterification produces methyl esters of the fatty acids.
Scientific Research Applications
The compound is widely used in research related to lipid metabolism, offering insights into the structure-function relationships of bioactive lipids. In chemistry, it serves as a model ester in synthetic organic reactions. Biologically, it is used in studies on cell membrane dynamics and signaling pathways. Medical applications include its use as a reference compound in lipidomics and its potential role in drug delivery systems. Industrially, it is important in the development of bio-lubricants and surfactants.
Mechanism of Action
The compound exerts its effects primarily through interactions with lipid bilayers in cellular membranes, influencing membrane fluidity and function. Its fatty acid components interact with molecular targets such as enzymes and receptors involved in metabolic pathways, affecting processes like inflammation and energy storage.
Comparison with Similar Compounds
Compared to simple mono- and di-esters of fatty acids, [1-Hexadecanoyloxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropan-2-yl] (Z)-octadec-9-enoate is unique due to its structured combination of multiple unsaturated fatty acids, which impart distinct biochemical properties. Similar compounds might include 1,2-dipalmitoyl-3-oleoyl-rac-glycerol and 1-palmitoyl-2-oleoyl-3-linolenoyl-glycerol, though these lack the specific configuration and resulting properties of the title compound.
Properties
IUPAC Name |
[1-hexadecanoyloxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropan-2-yl] (Z)-octadec-9-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H98O6/c1-4-7-10-13-16-19-22-25-27-30-33-36-39-42-45-48-54(57)60-51-52(50-59-53(56)47-44-41-38-35-32-29-24-21-18-15-12-9-6-3)61-55(58)49-46-43-40-37-34-31-28-26-23-20-17-14-11-8-5-2/h7,10,16,19,25-28,52H,4-6,8-9,11-15,17-18,20-24,29-51H2,1-3H3/b10-7-,19-16-,27-25-,28-26- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMIFBOVAIYAEFO-IPYQHOITSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCC=CCC)OC(=O)CCCCCCCC=CCCCCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC)OC(=O)CCCCCCC/C=C\CCCCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H98O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
855.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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